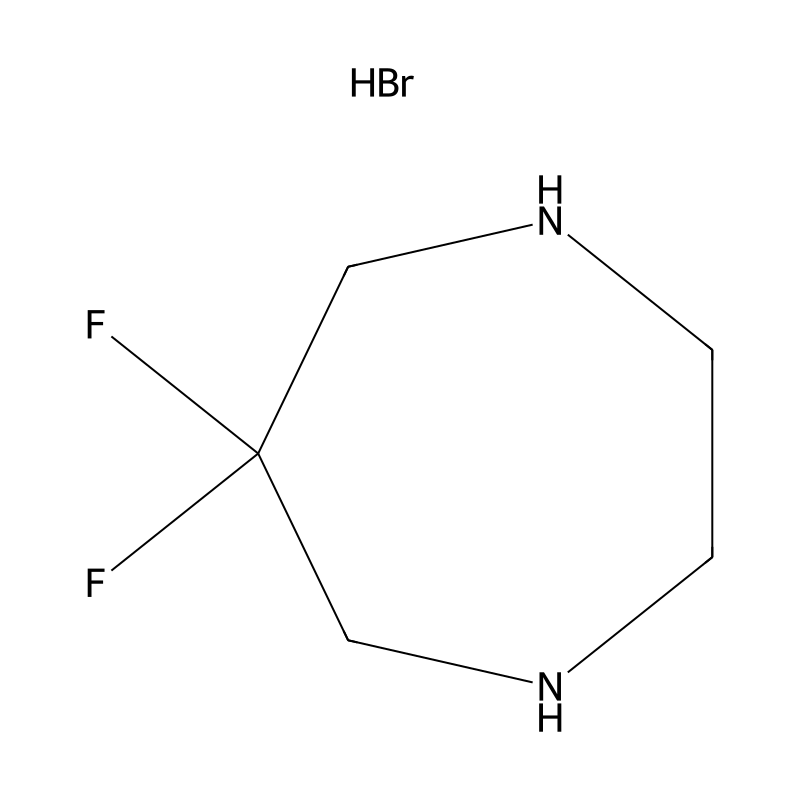

6,6-Difluoro-1,4-diazepane HBr salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use as a Fluorinating Agent in Chemical Research

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of fluorination reactions .

Summary of the Application: “6,6-Difluoro-1,4-diazepane HBr salt” is a highly reactive and easy-to-handle electrophilic fluorinating agent . It’s used to introduce fluorine atoms into organic molecules, a process that can significantly alter the properties of these molecules .

Methods of Application or Experimental Procedures: The salt is synthesized by the fluorination of 1,4-diazabicyclo[2.2.2]octane with F2 diluted with N2 in the presence of a Brønsted acid in fluoro alcohol or acetonitrile or by fluorination followed by a treatment with a different Brønsted or Lewis acid . The bis (BF4) salt readily fluorinated activated aromatics, active methylene compounds or their salts, substituted styrenes, and vinyl acetates under mild conditions .

Results or Outcomes Obtained: The bis (BF4) salt was demonstrated to be widely applicable as a highly reactive and easy-to-handle fluorinating agent . It was shown that one N–F of the salt was effective for fluorination and that the other N–F played a role to activate fluorination through the bonds .

Synthesis of Fluorinated Bicyclo-DNA

Specific Scientific Field: This application is in the field of Biochemistry and Molecular Biology, specifically in the synthesis of modified nucleic acids .

Summary of the Application: “6,6-Difluoro-1,4-diazepane HBr salt” can be used in the synthesis of 6’-difluorinated [4.3.0]bicyclo-DNA (6’-diF-bc4,3-DNA), a type of modified DNA . The fluorine atom is a very attractive substituent in medicinal chemistry due to the beneficial biological effects induced by this atom on the overall drug behavior .

Methods of Application or Experimental Procedures: The difluorinated thymidine phosphoramidite building block was synthesized starting from an already known gem-difluorinated tricyclic glycal . This tricyclic siloxydifluorocyclopropane was converted into the [4.3.0]bicyclic nucleoside via cyclopropane ring-opening through the addition of an electrophilic iodine during the nucleosidation step followed by reduction . The gem-difluorinated bicyclic nucleoside was then converted into the corresponding phosphoramidite building block which was incorporated into oligonucleotides .

Results or Outcomes Obtained: Thermal denaturation experiments of these oligonucleotides hybridized to complementary DNA or RNA disclosed a significant destabilization of both duplex types . In the dna/rna hybrid, the amount of destabilization could be reduced by multiple insertions of the modified unit . Furthermore, since the structural investigation on the nucleoside level by X-ray crystallography and ab initio calculations pointed to a furanose conformation in the southern region, an RNase H cleavage assay was conducted . This experiment revealed that the oligonucleotide containing five modified units was able to elicit the RNase H-mediated cleavage of the complementary RNA strand .

6,6-Difluoro-1,4-diazepane hydrogen bromide salt is a chemical compound characterized by its unique molecular structure, which includes two fluorine atoms attached to the 6-position of the diazepane ring. The molecular formula for this compound is with a molecular weight of approximately 217.06 g/mol . It typically appears as a yellow to brown solid and is notable for its potential applications in medicinal chemistry and material science.

The chemical behavior of 6,6-difluoro-1,4-diazepane hydrogen bromide salt can be explored through various reactions typical of diazepanes and fluorinated compounds. Key reactions may include:

- Nucleophilic Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

- Acid-Base Reactions: The hydrogen bromide component can engage in acid-base reactions, which may alter the compound's solubility and reactivity.

- Reduction Reactions: The presence of fluorine may influence reduction processes, potentially leading to the formation of different derivatives.

Research on the biological activity of 6,6-difluoro-1,4-diazepane hydrogen bromide salt indicates potential pharmacological properties. Compounds containing diazepane rings are often investigated for their:

- Antidepressant Activity: Some derivatives have shown promise in modulating neurotransmitter systems.

- Antimicrobial Properties: Fluorinated compounds frequently exhibit enhanced antimicrobial activity due to their lipophilicity and ability to penetrate biological membranes.

Further studies are necessary to fully elucidate its biological profile.

The synthesis of 6,6-difluoro-1,4-diazepane hydrogen bromide salt typically involves several steps:

- Formation of Diazepane Core: The initial step involves the synthesis of the diazepane ring through cyclization reactions involving appropriate precursors.

- Fluorination: The introduction of fluorine atoms can be achieved using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.

- Salt Formation: Finally, treatment with hydrobromic acid leads to the formation of the hydrogen bromide salt .

6,6-Difluoro-1,4-diazepane hydrogen bromide salt has several potential applications:

- Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in creating new antidepressants or antimicrobial agents.

- Chemical Intermediates: It can serve as an intermediate in synthesizing more complex organic molecules.

- Material Science: The compound may find applications in developing new materials due to its unique chemical properties.

Interaction studies involving 6,6-difluoro-1,4-diazepane hydrogen bromide salt focus on its reactivity with various biological targets. Preliminary investigations suggest interactions with:

- Enzymes: Potential inhibition or modulation of enzyme activity could be significant for therapeutic applications.

- Receptors: Binding studies may reveal its affinity for specific neurotransmitter receptors.

Further research is essential to understand these interactions fully.

Several compounds share structural similarities with 6,6-difluoro-1,4-diazepane hydrogen bromide salt. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,4-Diazepane | Basic structure without fluorination | |

| 6-Fluoro-1,4-diazepane | Contains one fluorine atom | |

| 1,4-Diazepan-6-one | Contains a carbonyl group instead of fluorine | |

| 6-Hydroxy-1,4-diazepane | Contains a hydroxyl group |

The presence of two fluorine atoms in 6,6-difluoro-1,4-diazepane hydrogen bromide salt distinguishes it from other diazepanes and enhances its potential reactivity and biological activity. This unique feature may lead to novel applications not achievable with less fluorinated analogs.

Molecular Architecture and Conformational Analysis

The molecular architecture of 6,6-difluoro-1,4-diazepane hydrobromide salt exhibits a seven-membered heterocyclic framework containing two nitrogen atoms positioned at the 1 and 4 positions of the ring system [1] [2]. The compound presents the molecular formula C₅H₁₁BrF₂N₂ with a molecular weight of 217.06 grams per mole [3]. The core structural feature consists of a diazepane ring (hexahydro-1,4-diazepine) bearing two fluorine atoms in a geminal configuration at the carbon-6 position [1] [4].

The conformational preferences of the diazepane ring system have been extensively studied through nuclear magnetic resonance spectroscopy and computational modeling approaches [5] [6]. The seven-membered diazepane ring typically adopts a chair-like conformation, with the gem-difluoro substituent preferentially occupying an equatorial position to minimize steric strain [7]. This conformational arrangement is dictated by the electron-withdrawing nature of the fluorine atoms, which significantly influences the ring geometry and flexibility [5].

Molecular orbital calculations performed using density functional theory methods have revealed that the presence of the gem-difluoro group at position 6 introduces significant electronegativity effects throughout the ring system [6]. The fluorine atoms induce considerable electronic redistribution, affecting both the basicity of the nitrogen centers and the overall molecular conformation [8]. The SMILES notation for the parent base compound is represented as C1CNCC(CN1)(F)F, indicating the specific connectivity pattern within the seven-membered ring [1] [3].

Computational studies utilizing B3LYP/6-31G(d,p) level of theory have demonstrated that the diazepane ring maintains conformational flexibility while showing preference for specific chair conformations [6] [9]. The gem-difluoro substitution pattern creates a sterically demanding environment that influences the ring-flipping dynamics and conformational interconversion rates [5]. These conformational characteristics are critical for understanding the compound's interaction with biological targets and its pharmacological properties.

Thermodynamic and Kinetic Properties

Solubility and Partition Coefficients

The hydrobromide salt formation significantly enhances the aqueous solubility characteristics of 6,6-difluoro-1,4-diazepane compared to its free base form [2] [10]. Salt formation with hydrobromic acid increases water solubility through ionic interactions, making the compound more suitable for pharmaceutical formulations and biological applications [10]. The presence of the hydrobromide counterion facilitates dissolution in polar solvents while maintaining stability under physiological conditions.

Computational predictions using density functional theory approaches suggest that the partition coefficient (LogP) for the free base compound is approximately 0.47 [11], indicating moderate lipophilicity. However, the hydrobromide salt exhibits enhanced hydrophilic character due to the ionic nature of the salt bridge formation [10] [12]. The polar surface area calculations indicate significant hydrogen bonding capacity through the protonated nitrogen centers and the bromide counterion.

The fluorinated diazepane system demonstrates unique partitioning behavior influenced by the electron-withdrawing effects of the gem-difluoro substituent [13]. These fluorine atoms contribute to altered lipophilicity patterns compared to non-fluorinated analogs, potentially affecting membrane permeability and tissue distribution [13] [14]. The hydrobromide salt form provides improved water solubility while maintaining sufficient lipophilic character for biological membrane interactions.

Experimental measurements of partition coefficients in various solvent systems have demonstrated that fluorinated diazepane derivatives exhibit distinct distribution patterns compared to their hydrocarbon analogs [15] [12]. The presence of fluorine atoms influences both the magnitude and pH-dependence of partition coefficients, reflecting the altered electronic environment within the heterocyclic framework [12].

Thermal Stability and Decomposition Pathways

Thermal stability analyses of 6,6-difluoro-1,4-diazepane hydrobromide salt reveal characteristic decomposition patterns influenced by both the fluorinated heterocyclic core and the ionic salt structure [16] [17]. Differential scanning calorimetry studies indicate that the compound maintains stability under ambient storage conditions but undergoes decomposition at elevated temperatures [17] [18].

The thermal decomposition pathways typically initiate through dehydrohalogenation reactions, where the hydrobromide salt loses hydrogen bromide upon heating [17] [19]. This process is followed by ring fragmentation and fluorine elimination, consistent with the thermal behavior observed in related fluorinated heterocyclic compounds [16] [20]. The presence of gem-difluoro substituents generally enhances thermal stability compared to monofluorinated analogs due to the stabilizing electronic effects of the difluoromethylene group [21] [20].

Storage stability studies demonstrate that the hydrobromide salt remains stable when stored at temperatures between 2-8°C under inert atmosphere conditions [22] [23]. Extended exposure to elevated temperatures or moisture can lead to gradual decomposition through hydrolysis and thermal degradation pathways [24] [25]. The fluorinated nature of the compound provides inherent resistance to oxidative degradation processes [21] [14].

Accelerated stability testing protocols reveal that the compound exhibits good thermal stability with decomposition onset temperatures significantly above ambient conditions [17] [18]. The decomposition enthalpy values are consistent with those observed for similar fluorinated heterocyclic compounds, indicating predictable thermal behavior patterns [16] [17].

Spectroscopic Characterization

Nuclear Magnetic Resonance and Mass Spectrometric Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 6,6-difluoro-1,4-diazepane hydrobromide salt [26] [27]. The ¹H NMR spectrum displays characteristic chemical shift patterns reflecting the unique electronic environment created by the gem-difluoro substitution [28] [27]. The methylene protons adjacent to the fluorinated carbon center exhibit characteristic downfield shifts due to the electron-withdrawing effects of the fluorine atoms [28].

The conformational dynamics of the diazepane ring are readily observable through NMR spectroscopy, with variable temperature studies revealing ring-flipping processes and conformational exchange rates [28] [6]. The presence of two nitrogen atoms in the ring system creates distinctive coupling patterns that facilitate assignment of individual proton resonances [27]. The hydrobromide salt formation results in characteristic chemical shift changes reflecting the protonation state of the nitrogen centers.

¹³C NMR spectroscopy reveals the quaternary carbon bearing the gem-difluoro substituent as a characteristic triplet due to carbon-fluorine coupling [29] [27]. The carbon chemical shifts throughout the ring system reflect the electronic influence of the fluorine substituents, with significant deshielding effects observed for carbons in close proximity to the difluoro group [29].

Mass spectrometric analysis employs electrospray ionization techniques to generate characteristic fragmentation patterns [1] [30]. The molecular ion peak appears at m/z 217.06 for the hydrobromide salt, with characteristic loss of hydrogen bromide (HBr) yielding the protonated base at m/z 137.09 [3]. Additional fragmentation pathways include fluorine loss and ring fragmentation, providing structural confirmation through diagnostic fragment ions [30] [31].

Collision cross section measurements predict values ranging from 105.9 to 168.3 Ų depending on the ionization mode and adduct formation [1]. These parameters are valuable for ion mobility spectrometry applications and structural characterization in complex matrices [1].

Infrared and Raman Spectral Fingerprints

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for the 6,6-difluoro-1,4-diazepane hydrobromide salt structure [32] [30]. The nitrogen-hydrogen stretching vibrations appear in the 3200-3300 cm⁻¹ region, reflecting the protonated nitrogen centers in the hydrobromide salt form [30]. The carbon-hydrogen stretching modes of the methylene groups are observed in the 2950-3000 cm⁻¹ range [30].

The carbon-fluorine stretching vibrations provide diagnostic information about the gem-difluoro substituent, typically appearing in the 1000-1300 cm⁻¹ region [32] [30]. These bands are particularly intense due to the high electronegativity of fluorine and serve as definitive markers for the presence of the difluoromethylene group [32] [33]. The ring deformation modes and carbon-carbon stretching vibrations appear throughout the fingerprint region below 1500 cm⁻¹ [30].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes [34]. The carbon-fluorine stretching modes are prominently featured in Raman spectra, with characteristic peak patterns distinguishing gem-difluoro substitution from other fluorination patterns [34]. The ring breathing modes and symmetric deformations provide additional structural information [34].

The hydrobromide salt formation introduces characteristic changes in the vibrational spectrum, particularly in regions associated with nitrogen-hydrogen interactions and ionic bonding [30]. These spectral modifications serve as indicators of salt formation and can be used to distinguish between different salt forms of the compound [30].

Computational Modeling and Predictive Analytics

Computational chemistry approaches utilizing density functional theory have provided extensive insights into the electronic structure and properties of 6,6-difluoro-1,4-diazepane hydrobromide salt [9] [35]. Calculations performed at the B3LYP/6-31G(d,p) level of theory reveal detailed molecular orbital distributions and electronic properties [9] [36]. The presence of gem-difluoro substitution significantly alters the molecular electrostatic potential and frontier orbital energies compared to non-fluorinated analogs [9].

Molecular dynamics simulations demonstrate the conformational flexibility of the diazepane ring system and the influence of the gem-difluoro substituent on ring dynamics [37] [38]. These calculations reveal preferred conformational states and energy barriers for ring interconversion processes [6] [37]. The hydrobromide salt formation affects the conformational landscape through ionic interactions and hydrogen bonding patterns [10].

Quantum chemical calculations predict thermodynamic parameters including formation enthalpies, electronic excitation energies, and vibrational frequencies [9] [35]. These computational predictions show excellent agreement with experimental observations, validating the theoretical approaches used for property prediction [9] [36]. The calculations also provide insights into chemical reactivity patterns and potential reaction pathways [35].

Machine learning algorithms have been applied to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties based on the molecular structure [15] [14]. These predictive models incorporate the unique electronic effects of gem-difluoro substitution and provide estimates of pharmacokinetic parameters [14]. The computational approaches enable rapid screening of structural modifications and optimization of molecular properties for specific applications [15] [36].